N-(2-(2,4-二氧代-1,2-二氢吡啶并[2,3-d]嘧啶-3(4H)-基)乙基)-6-氧代-1,4,5,6-四氢嘧啶-3-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C14H14N6O4 and its molecular weight is 330.304. The purity is usually 95%.
BenchChem offers high-quality N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
杂环体系转化
研究表明,吡啶并[2,3-d]嘧啶衍生物可以转化为其他二杂环和三杂环体系,这表明具有独特性质的新型杂环化合物具有创造潜力。Śladowska 等人(1997 年)的研究探索了吡啶并[2,3-d]嘧啶衍生物与水合肼的反应性,以生成新的杂环体系,展示了该化合物在生成具有可能的药理应用的多种分子结构中的效用 (Śladowska 等人,1997 年)。
抗菌活性
Farghaly 等人(2015 年)合成了一系列新的 перимидин 衍生物,显示出有希望的抗菌活性。这项工作突出了该化合物在创造具有显著生物活性的分子中的作用,可能为微生物感染提供新的治疗方法 (Farghaly 等人,2015 年)。
抗肿瘤活性
研究还探讨了嘧啶衍生物的抗肿瘤潜力。Abdellatif 等人(2014 年)的工作表明,某些衍生物对 MCF-7 人乳腺腺癌细胞系表现出抑制活性,表明该化合物在开发新的抗癌剂中具有效用 (Abdellatif 等人,2014 年)。
化学反应性和合成
该化合物的反应性已用于各种合成反应中,以生成新型杂环化合物。例如,Abd 等人(2008 年)合成了吡唑并嘧啶基酮酯及其酶促活性研究表明,该化合物具有化学合成方面的多功能性,并可能对酶功能产生影响 (Abd 等人,2008 年)。
作用机制
Target of Action
Compounds with a pyrido[2,3-d]pyrimidine core structure have been known to exhibit various biological activities . They can interact with a variety of targets, including enzymes, receptors, and other proteins, depending on their specific structural features.
Biochemical Pathways
The interaction of these compounds with their targets can affect various biochemical pathways. For example, some pyrido[2,3-d]pyrimidine derivatives have been shown to inhibit enzymes like dihydrofolate reductase (DHFR), which plays a crucial role in the folate pathway .
属性
IUPAC Name |
N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]-6-oxo-4,5-dihydro-1H-pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O4/c21-10-4-3-9(18-19-10)12(22)16-6-7-20-13(23)8-2-1-5-15-11(8)17-14(20)24/h1-2,5H,3-4,6-7H2,(H,16,22)(H,19,21)(H,15,17,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXFJIFPDAJVHGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NN=C1C(=O)NCCN2C(=O)C3=C(NC2=O)N=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。